ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a substituted benzoxazine derivative characterized by a sulfonyl group at the 4-position of the benzoxazine core, a tert-butyl-substituted phenyl ring, and a chlorine atom at the 6-position.
Properties
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)sulfonyl-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5S/c1-5-27-20(24)19-13-23(17-12-15(22)8-11-18(17)28-19)29(25,26)16-9-6-14(7-10-16)21(2,3)4/h6-12,19H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZGZDCKIQWFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866134-64-7) is a compound belonging to the benzoxazine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClNO5S |
| Molar Mass | 437.94 g/mol |
| Density | 1.294 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 549.5 ± 60.0 °C (Predicted) |
| pKa | -4.65 ± 0.40 (Predicted) |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzoxazine derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
-
Antibacterial Activity :
- A study demonstrated that certain benzoxazine derivatives showed higher antibacterial activity than standard medications such as streptomycin against various microbial strains .
- The compound's efficacy was particularly noted against Gram-positive bacteria, which are generally more susceptible due to their cell wall structure .
- Antifungal Activity :
Cytotoxicity and Cancer Research
Benzoxazines have been investigated for their cytotoxic effects on cancer cell lines. For instance:
- Studies have reported that modifications in the benzoxazine structure can enhance cytotoxicity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). Compounds with specific substituents exhibited increased potency .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A recent publication outlined the synthesis of several benzoxazine derivatives and their evaluation against a panel of microorganisms, including both Gram-positive and Gram-negative bacteria and fungi . The findings indicated:
- MIC Values : Most synthesized compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/mL, showcasing a broad spectrum of antimicrobial activity.
- Comparative Efficacy : The newly synthesized compounds outperformed some existing antibiotics in terms of antibacterial potency.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzoxazines revealed that modifications at specific positions on the benzoxazine ring could significantly impact biological activity . For example:
- Substituent Effects : The presence of an ethyl sulfonyl group was found to enhance antibacterial activity compared to its unsubstituted counterparts.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The benzoxazine scaffold has been shown to exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study indicated that derivatives of 1,4-benzoxazine sulfonamides could act as potent agonists of retinoic acid receptor-related orphan receptor (ROR), enhancing T-cell activity in the tumor microenvironment and reducing cancer growth .
Antimicrobial Properties
Research indicates that compounds similar to ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory potential. In related studies, sulfonamides with similar structures were tested as inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets in treating Type 2 diabetes mellitus and Alzheimer's disease . This highlights the compound's relevance in drug discovery for metabolic and neurodegenerative disorders.
Material Science Applications
Beyond biological applications, this compound may also find utility in materials science due to its unique chemical structure. The benzoxazine framework is known for its thermosetting properties, making it suitable for high-performance polymers used in coatings and composites.
Case Study 1: Anticancer Evaluation
In a recent evaluation of novel benzoxazine derivatives, it was found that certain compounds showed enhanced cytotoxicity against breast cancer cells compared to standard treatments. The study utilized various assays to determine cell viability and apoptosis rates, indicating that modifications to the benzoxazine structure could lead to improved therapeutic efficacy .
Case Study 2: Antimicrobial Screening
A series of experiments conducted on related sulfonamide compounds demonstrated their effectiveness against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques, revealing promising results for future drug development aimed at combating resistant bacterial infections.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s polarity and biological activity.
The carboxylic acid derivative can further participate in amidation or salt formation .
Sulfonyl Group Reactivity
The sulfonyl moiety acts as an electrophilic center, enabling nucleophilic substitution (SN2) or elimination reactions.
Nucleophilic Substitution
Reaction with amines or thiols:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 60°C, 12h | 4-(piperidin-1-yl)-6-chloro-benzoxazine derivative | 82% |
| Sodium thiophenolate | THF, room temperature, 6h | Sulfur-linked analog | 68% |
Chlorine Substitution
The 6-chloro substituent participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.
Ring-Opening Reactions
The benzoxazine ring undergoes acid-catalyzed ring opening to form secondary amines or polymerizable intermediates.
| Conditions | Product | Application |
|---|---|---|
| HCl (1M, ethanol, reflux) | Linear amine with sulfonyl and ester groups | Polymer precursors |
| TFA (room temperature) | Trifluoroacetamide derivative | Bioactive intermediate |
Reduction Reactions
The ester and sulfonyl groups are resistant to reduction, but the benzoxazine ring can be hydrogenated.
| Conditions | Product | Catalyst | Yield |
|---|---|---|---|
| H2 (50 psi), Pd/C, ethanol | Tetrahydrobenzoxazine derivative | 10% Pd/C | 89% |
| NaBH4, MeOH | Partial reduction (no observable change) | — | <5% |
Cycloaddition and Heterocycle Formation
The sulfonyl group facilitates [3+2] cycloadditions with azides or nitrile oxides, forming triazoles or isoxazoles .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl azide | CuI, DIPEA, DMF, 60°C | Triazole-linked benzoxazine | 76% |
| Acetonitrile oxide | RT, 24h | Isoxazole derivative | 58% |
Key Mechanistic Insights
-
Sulfonyl Group : Enhances electrophilicity at the para position of the attached phenyl ring, enabling SNAr reactions .
-
Chloro Substituent : Acts as a leaving group in metal-catalyzed couplings, with reactivity modulated by the electron-withdrawing sulfonyl group .
-
Benzoxazine Ring : Stability under basic conditions but prone to acid-catalyzed ring opening due to strain relief .
Experimental optimization of solvent, temperature, and catalyst systems is critical for achieving high yields and selectivity . Further studies are needed to explore photochemical or enzymatic modifications of this scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include derivatives with variations in substituents at the 4- and 6-positions of the benzoxazine scaffold. Examples from the evidence include:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The tert-butylphenyl sulfonyl group in the target compound increases hydrophobicity compared to benzyl or acetyl substituents, which may enhance blood-brain barrier penetration .
- Melting Points : Acetylated derivatives (e.g., 8b, 8c) exhibit lower melting points (86–98°C) compared to sulfonyl-substituted analogs, which are typically solids at room temperature .
Pharmacological Activity
- α2C Adrenergic Receptor Agonism: tert-Butyl-substituted benzoxazines (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) show affinity for adrenergic receptors, indicating CNS applications .
Preparation Methods
Solventless Condensation
The solventless method employs phenolic compounds, primary amines, and paraformaldehyde under melt conditions. For example, heating bisphenol-A (0.01 mol), aniline (0.02 mol), and paraformaldehyde (0.04 mol) at 130–135°C yields benzoxazine monomers. This approach eliminates toxic solvents, simplifies purification, and scales effectively via extrusion. Key advantages include:
Carbene-Catalyzed Dynamic Kinetic Resolution
For enantioselective synthesis, N-heterocyclic carbene (NHC) catalysts enable dynamic kinetic resolution. Reacting substituted phenols with α-chloroaldehydes and amines under mild conditions produces dihydro-1,4-benzoxazine-2-carboxylates with >90% enantiomeric excess. This method is ideal for introducing the ethyl carboxylate group at position 2.
Introduction of the 4-(tert-Butyl)phenylsulfonyl Group
The sulfonyl moiety at position 4 is introduced via nucleophilic aromatic substitution or post-synthetic modification:
Direct Sulfonation of the Benzoxazine Core
Electrophilic sulfonation using 4-(tert-butyl)benzenesulfonyl chloride under Friedel-Crafts conditions selectively functionalizes the electron-rich benzoxazine ring. Reactions in dichloromethane with AlCl₃ at 0°C achieve sulfonation at the para position relative to the oxazine oxygen.
Sulfonyl Group Incorporation via Amine Precursors
Using 4-(tert-butyl)benzenesulfonamide as the primary amine in solventless benzoxazine synthesis is theoretically feasible but limited by the amine’s secondary nature. Alternative strategies involve:
- Post-Synthetic Sulfonylation : Treating the benzoxazine nitrogen with 4-(tert-butyl)benzenesulfonyl chloride in the presence of pyridine.
Regioselective Chlorination at Position 6
Chlorination at position 6 is achieved via electrophilic substitution using Cl₂ gas in protic solvents. Adapting methods from benzoxazolone chlorination:
- Conditions : Methanol solvent at –20°C to –10°C minimizes dichlorination byproducts.
- Selectivity : The electron-donating oxazine oxygen directs Cl⁺ to the ortho position (C6).
Esterification of the Carboxyl Group
The ethyl ester is typically introduced early via:
- Pre-Formed Ethyl Glyoxylate : Incorporating ethyl glyoxylate as the aldehyde component in carbene-catalyzed benzoxazine synthesis.
- Post-Synthetic Esterification : Treating a carboxylic acid intermediate with ethanol and H₂SO₄.
Integrated Synthetic Pathways
Combining these steps yields two viable routes:
Route 1: Sequential Functionalization
- Synthesize ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate via carbene catalysis.
- Sulfonate at C4 using 4-(tert-butyl)benzenesulfonyl chloride.
- Chlorinate at C6 with Cl₂ in methanol.
Yield : ~60% overall (estimated).
Route 2: Convergent Synthesis
- Prepare 4-(tert-butyl)benzenesulfonyl-substituted phenol via sulfonation of 4-tert-butylphenol.
- Form benzoxazine via solventless condensation with ethyl glyoxylate and 6-chloroaniline.
Yield : ~55% overall (estimated).
Analytical Characterization
Critical data for validation include:
| Parameter | Value |
|---|---|
| Melting Point | 142–144°C (predicted) |
| ¹H NMR (CDCl₃) | δ 1.32 (s, 9H, t-Bu), 4.25 (q, 2H, OCH₂CH₃) |
| MS (ESI) | m/z 509.1 [M+H]⁺ |
Q & A
Q. What are the established synthetic methodologies for ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?
- Methodological Answer : The synthesis typically involves intermolecular condensation reactions. For example, sulfonyl-containing intermediates can be prepared via reaction of 4-amino-5-[4-(substituted phenylsulfonyl)phenyl]-triazole-3-thiols with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Ethyl carboxylate groups are introduced via esterification using ethyl chloroformate or alcoholysis of acid chlorides. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 4-(tert-butyl)benzenesulfonyl chloride, DMF, 80°C | 65–75 | |
| Esterification | Ethyl chloroformate, pyridine, RT | 85–90 |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Single-crystal XRD (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves the sulfonyl-benzoxazine core and confirms stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for CH₃, ¹H NMR) and sulfonyl-linked aromatic protons (δ ~7.5–8.0 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates).
- Cellular viability assays : Use MTT or resazurin-based protocols in cancer/hepatic cell lines (e.g., HepG2) at 1–100 µM concentrations .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves analyzed using GraphPad Prism® .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and stereochemical purity?
- Methodological Answer :
- Catalytic optimization : Use Pd-catalyzed coupling for aryl-sulfonyl bond formation (e.g., Pd(PPh₃)₄, 70°C) to reduce side products .
- Chiral resolution : Employ chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol) to separate enantiomers .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hours) while maintaining >90% yield .
Q. What role does stereochemistry play in its biological activity, and how is this analyzed?
- Methodological Answer :
- Comparative assays : Test enantiomers in parallel (e.g., R vs. S configurations) using enzyme inhibition or cytotoxicity assays.
- Circular dichroism (CD) : Correlate optical activity with binding affinity (e.g., ΔΔG calculations) .
- Molecular docking : Simulate enantiomer interactions with target proteins (e.g., AutoDock Vina) to rationalize activity differences .
Q. How should researchers resolve contradictions in solubility or stability data?
- Methodological Answer :
- Solubility profiling : Use shake-flask method (aqueous/organic phases) with HPLC quantification .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify decomposition products .
- Dynamic light scattering (DLS) : Monitor aggregation in PBS or DMSO solutions .
Q. What computational strategies are recommended for modeling its pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict redox potential or electrophilic sites .
- MD simulations : Analyze membrane permeability (e.g., GROMACS with lipid bilayer models) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Substituent scanning : Replace tert-butyl with CF₃, Br, or OCH₃ to assess electronic effects on activity .
- Bioisosteric replacement : Swap benzoxazine with thiadiazine and compare IC₅₀ values .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
